(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
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Description
“®-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide” is a chemical compound with the molecular formula C20H21O4P . It is used as an acid catalyst for enantioselective addition and cycloaddition reaction toward imines, and hydrogenation reactions .
Synthesis Analysis
The synthesis of this compound involves the reaction of ®-BINOL with phosphorus trichloride in the presence of triethylamine in dimethyl formamide (DMF). Subsequently, a solution of ®-2 in DMF is directly added to the resulting ®-BINOL chlorophosphite to give the desired monophosphite ligand (R, R)-1 (80–95%, two steps) .Chemical Reactions Analysis
This compound is used as an acid catalyst for enantioselective addition and cycloaddition reaction toward imines, and hydrogenation reactions .Physical And Chemical Properties Analysis
The compound is a white solid that is freely soluble in dichloromethane, chloroform, and most organic solvents. It has a melting point of 184.9–186.5°C .Scientific Research Applications
Synthesis and Characterization
The synthesis of dioxaphosphepine oxides, including the specific compound , often involves multi-component reactions yielding compounds with potential antimicrobial activity. For instance, Haranath et al. (2005) synthesized aryl amino benzyl dinaphtho dioxaphosphepin oxides through a one-pot reaction, indicating their potential in antimicrobial applications. These compounds were characterized by various spectral methods, underscoring the chemical versatility and potential utility of dioxaphosphepine derivatives in developing new antimicrobial agents (Haranath, Anasuyamma, Reddy, & Reddy, 2005).
Reactivity and Structural Analysis
The reactivity of similar compounds has been explored in various contexts, demonstrating unique reaction pathways and product formation. For example, Konovalova et al. (2002) detailed the reaction of 2-tert-butoxy-5,6-benzo-1,3,2-dioxaphosphinin-4-one with chloral, showcasing the expansion of the heteroring to form specific dioxaphosphepin oxides. Such studies highlight the nuanced reactivity of these compounds and their potential in synthesizing structurally diverse chemical entities with tailored properties (Konovalova et al., 2002).
properties
IUPAC Name |
13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h9-12H,1-8H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTOYKLUBVCMFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2C4=C(C=CC5=C4CCCC5)OP(=O)(O3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432399 |
Source
|
Record name | 4-Hydroxy-8,9,10,11,12,13,14,15-octahydro-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide | |
CAS RN |
1193697-61-8 |
Source
|
Record name | 4-Hydroxy-8,9,10,11,12,13,14,15-octahydro-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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